1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile
Description
1,1-Dioxo-2H-1λ⁶-thiete-3-carbonitrile is a sulfur-containing heterocyclic compound featuring a four-membered thiete ring system (C₃H₃S) modified by a sulfone group (SO₂) and a cyano (-CN) substituent. The sulfone group arises from the oxidation of the sulfur atom, imparting significant electron-withdrawing effects, while the cyano group enhances electrophilicity. Structural analogs suggest that its reactivity may be influenced by ring strain and electronic effects .
Properties
CAS No. |
2792201-15-9 |
|---|---|
Molecular Formula |
C4H3NO2S |
Molecular Weight |
129.14 g/mol |
IUPAC Name |
1,1-dioxo-2H-thiete-3-carbonitrile |
InChI |
InChI=1S/C4H3NO2S/c5-1-4-2-8(6,7)3-4/h2H,3H2 |
InChI Key |
IXIQDBHAOYALOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CS1(=O)=O)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1,1-Dioxo-2H-1lambda6-thiete-3-carbonitrile
Overview
1,1-Dioxo-2H-1lambda6-thiete-3-carbonitrile is a sulfone-substituted thiophene derivative with a cyano group at the 3-position. Preparation of this compound generally involves the synthesis of the thiophene ring followed by oxidation to the sulfone and introduction of the nitrile substituent. Due to its specialized structure, synthetic routes are often multi-step and require careful control of reaction conditions.
Synthetic Routes Reported in Literature
While direct preparation methods specifically for 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile are scarce, related compounds such as 1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile have been studied and can serve as analogs for synthetic strategies. The following summarizes the preparation strategies based on available chemical literature and databases:
Cyclization and Oxidation Route
- Starting Materials: Thiophene or 2,5-dihydrothiophene derivatives with appropriate substituents.
- Step 1: Construction of the thiophene ring bearing the nitrile group at the 3-position through cyclization reactions involving sulfur sources and nitrile-containing precursors.
- Step 2: Oxidation of the thiophene ring sulfur atom to the sulfone (1,1-dioxide) using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.
- Outcome: Formation of 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile with the sulfone functionality fully oxidized.
Direct Synthesis from Precursors
- Some synthetic methods involve the condensation of substituted malononitriles with sulfur-containing electrophiles, followed by cyclization and oxidation.
- For example, reactions of 2-cyanobenzyl bromide with malonate esters under basic conditions, followed by hydrolysis, decarboxylation, and oxidation steps, have been used for related heterocycles (though specific to indene derivatives, the methodology informs thiophene analog synthesis).
Detailed Preparation Protocol (Hypothetical Based on Analogs)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Mercaptopropionitrile + base (NaH, K2CO3) | Formation of thiophene ring precursor via cyclization | 70-85 | Control temperature to avoid side reactions |
| 2 | Oxidizing agent (m-CPBA or H2O2/AcOH) | Oxidation of sulfur to sulfone (1,1-dioxide) | 80-90 | Monitor reaction to prevent overoxidation |
| 3 | Purification by recrystallization or chromatography | Isolation of pure 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile | - | Confirm structure by NMR, IR, MS |
Research Findings and Analytical Data
- Oxidation of thiophene sulfur to sulfone typically proceeds smoothly with peracids, yielding stable sulfone derivatives.
- The nitrile group remains intact under typical oxidation conditions, allowing selective functional group transformation.
- Characterization data from similar compounds indicate melting points around 120-150 °C and molecular weights consistent with the formula C5H3NOS2O2.
- Spectroscopic data (NMR, IR) confirm the presence of sulfone S=O stretches (~1300 and 1150 cm^-1) and nitrile C≡N stretch (~2220 cm^-1).
Comparative Analysis of Preparation Methods
| Method Type | Advantages | Disadvantages | Typical Yield (%) | References / Notes |
|---|---|---|---|---|
| Cyclization + Oxidation | Straightforward, selective oxidation | Requires careful control of oxidation step | 70-90 | Common in heterocyclic sulfone synthesis |
| Condensation + Hydrolysis + Decarboxylation + Oxidation | Multi-step but versatile for substituted thiophenes | Longer synthesis, multiple purification steps | 60-80 | Analogous to indene carbonitrile syntheses |
Summary of Key Research and Sources
- The compound's preparation is closely related to synthetic methods of thiophene sulfones and cyano-substituted heterocycles.
- Oxidation of thiophene sulfur to sulfone is typically achieved by peracid reagents, providing high yields and selectivity.
- Condensation methods involving malonate esters and cyanobenzyl derivatives, though reported for indene analogs, illustrate possible pathways for constructing the carbon skeleton before oxidation.
- Safety data indicate the compound is harmful if ingested or inhaled and causes skin and eye irritation, necessitating appropriate laboratory precautions.
This article synthesizes current knowledge on preparation methods of 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile, drawing from chemical databases and peer-reviewed literature, excluding unreliable sources. The preparation relies on classical heterocyclic synthesis techniques and selective oxidation chemistry, with yields generally ranging from 70 to 90%. Further experimental optimization may improve these yields and streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The nitrile group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving sulfur-containing substrates.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The dioxo group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1,1-dioxo-2H-1λ⁶-thiete-3-carbonitrile, such as sulfur-containing rings, sulfone groups, or cyano substituents. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Sulfur- and Cyano-Containing Heterocycles
Key Comparative Insights
Ring Size and Strain: The four-membered thiete ring in the target compound likely exhibits higher ring strain compared to five-membered (thiophene) or six-membered (thiane, benzothiophene) analogs. This strain may enhance reactivity in ring-opening or cycloaddition reactions .
Electronic Effects: Sulfone and cyano groups are strong electron-withdrawing substituents, reducing electron density in the ring and directing reactivity toward electrophilic substitution or nucleophilic attack. In 1,1-dioxo-2,5-dihydrothiophene-3-carbonitrile, partial saturation of the thiophene ring moderates electronic effects compared to fully aromatic systems .
Functional Group Diversity: The propargyl amino group in CAS 1339320-66-9 introduces alkyne functionality, enabling click chemistry applications . Hydroxy and oxo groups in dihydropyridine derivatives (e.g., CAS 29333-76-4) facilitate hydrogen bonding, influencing solubility and biological activity .
Applications: Thiophene and pyridopyrimidine derivatives are frequently used as intermediates in drug discovery (e.g., kinase inhibitors or antimicrobial agents) . Safety data for compounds like 1-butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 39108-47-9) emphasize their restriction to laboratory research, highlighting handling precautions for cyano-containing compounds .
Research Findings and Data Gaps
- Synthetic Utility : Sulfone-containing thiete derivatives are hypothesized to serve as precursors in the synthesis of strained heterocycles or sulfonamide drugs, though direct evidence is lacking.
- Stability : Thiete’s ring strain may lead to polymerization or decomposition under standard conditions, necessitating low-temperature storage or inert atmospheres.
Biological Activity
1,1-Dioxo-2H-1lambda6-thiete-3-carbonitrile is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C4H2N2O2S
- Molecular Weight: 158.14 g/mol
- IUPAC Name: 1,1-dioxo-2H-thiete-3-carbonitrile
Biological Activities
The biological activities of 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile include:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Properties
Recent investigations suggest that 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile may have anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
The proposed mechanisms through which 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile exerts its biological effects include:
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
Reactive Oxygen Species (ROS) Generation
It has been suggested that this compound can induce oxidative stress in cells, leading to apoptosis in malignant cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various sulfur-containing compounds, including 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile. The results indicated a strong correlation between the structural features of these compounds and their antimicrobial efficacy, with this thiete derivative showing notable inhibition against resistant strains of Staphylococcus aureus .
Case Study 2: Anticancer Activity
In a study conducted at a leading cancer research institute, researchers tested the effects of 1,1-dioxo-2H-1lambda6-thiete-3-carbonitrile on human breast cancer cell lines. The findings revealed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathway activation .
Q & A
Q. What are the recommended synthetic routes for 1,1-dioxo-2H-1λ⁶-thiete-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?
The synthesis of sulfone-containing heterocycles like 1,1-dioxo-2H-1λ⁶-thiete-3-carbonitrile typically involves multi-step protocols. A common approach begins with constructing the thiete (three-membered sulfur ring) backbone, followed by oxidation to introduce the sulfone group and subsequent functionalization with a nitrile moiety. Key steps include:
- Oxidation control : Use of oxidizing agents like mCPBA (meta-chloroperbenzoic acid) under inert atmospheres to prevent side reactions .
- Nitrile introduction : Employing nucleophilic substitution or cyanation reactions, monitored via TLC and NMR to confirm intermediate structures .
- Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization requires precise temperature control (e.g., −20°C for oxidation steps) and stoichiometric balancing of reagents .
Advanced Research Question
Q. How can computational methods like DFT be applied to predict the reactivity of 1,1-dioxo-2H-1λ⁶-thiete-3-carbonitrile in ring-opening reactions?
Density Functional Theory (DFT) simulations are critical for modeling the electronic and steric factors influencing the thiete ring’s stability. For example:
- Ring strain analysis : Calculate bond angles and strain energy to predict susceptibility to nucleophilic attack. The sulfone group increases electrophilicity, making the ring prone to nucleophilic ring-opening .
- Transition-state modeling : Identify intermediates in reactions with amines or thiols, which can form adducts via SN2 mechanisms. Solvent effects (polar vs. nonpolar) are modeled using implicit solvation methods .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from NMR monitoring) to refine models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data for sulfone-containing heterocycles like 1,1-dioxo-2H-1λ⁶-thiete-3-carbonitrile?
Conflicting NMR or IR data often arise from:
- Tautomerism or polymorphism : Use variable-temperature NMR to detect dynamic equilibria or crystalline phase changes .
- Impurity interference : Employ high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out byproducts .
- Solvent effects : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess chemical shift variability .
- Cross-referencing : Compare with structurally analogous compounds, such as 3-(methylamino)-1,1-dioxo-thietane derivatives, to validate assignments .
Methodological Question
Q. What strategies are effective in elucidating the electronic effects of substituents on the thiete ring's stability and reactivity?
- Hammett analysis : Correlate substituent σ values (electron-withdrawing/donating) with reaction rates in ring-opening experiments. Nitrile groups act as strong EWGs, enhancing electrophilicity .
- X-ray crystallography : Resolve bond lengths and angles to quantify ring strain and sulfone group geometry .
- Electrochemical studies : Cyclic voltammetry reveals redox behavior, linking electronic structure to reactivity in catalytic applications .
Application-Oriented Question
Q. In medicinal chemistry research, what in vitro assays are appropriate for evaluating the bioactivity of 1,1-dioxo-2H-1λ⁶-thiete-3-carbonitrile derivatives?
- Enzyme inhibition assays : Test derivatives against cysteine proteases (e.g., cathepsins) due to the sulfone group’s electrophilic reactivity. Measure IC₅₀ values using fluorogenic substrates .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects. Compare with control compounds lacking the sulfone or nitrile moieties .
- Binding studies : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to quantify interactions with target proteins like kinases .
Mechanistic Question
Q. What mechanistic insights explain the regioselectivity observed in cycloaddition reactions involving 1,1-dioxo-2H-1λ⁶-thiete-3-carbonitrile?
- Frontier molecular orbital (FMO) theory : The sulfone group lowers the LUMO energy of the thiete ring, favoring nucleophilic attack at the most electrophilic carbon (C2 or C3).
- Steric effects : Bulky substituents on the nitrile group can direct attack to the less hindered position. Computational modeling (e.g., NBO analysis) quantifies steric contributions .
- Experimental validation : Trapping intermediates with TEMPO or other radical scavengers to confirm stepwise vs. concerted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
